Home > Products > Screening Compounds P77737 > 8-benzyl-3-methyl-7H-purine-2,6-dione
8-benzyl-3-methyl-7H-purine-2,6-dione -

8-benzyl-3-methyl-7H-purine-2,6-dione

Catalog Number: EVT-5815966
CAS Number:
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione typically involves several key methods:

  1. Starting Materials: The synthesis often begins with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a precursor.
  2. Protecting Groups: The use of protecting groups such as thietanyl is crucial to prevent unwanted reactions during the alkylation process. For instance, thietanyl protection helps maintain the integrity of the N7 position during synthesis .
  3. Alkylation: The introduction of the benzyl group is achieved through alkylation reactions using benzyl chloride. This step typically requires careful control of reaction conditions to avoid side reactions such as debenzylation .
  4. Final Steps: The final product is obtained by removing protective groups and purifying the compound through techniques such as crystallization or chromatography.

Technical details regarding these methods emphasize the importance of reaction conditions (temperature, solvent choice) and purification techniques to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 8-benzyl-3-methyl-7H-purine-2,6-dione can be described as follows:

  • Molecular Formula: C12H12N4O2
  • Molecular Weight: 244.25 g/mol
  • Structural Features:
    • A purine ring system (two fused rings).
    • A benzyl substituent at the 8-position.
    • A methyl group at the 3-position.

The compound's structural data can be represented using SMILES notation: CC1=NC(=O)N(C(=O)N1)c2[nH]cnc2C(c3ccccc3)=C.

Chemical Reactions Analysis

8-benzyl-3-methyl-7H-purine-2,6-dione participates in various chemical reactions that are significant for its biological activity:

  1. Nucleophilic Substitution: The presence of reactive sites on the purine ring allows for nucleophilic attacks by amines or other nucleophiles, leading to the formation of various derivatives .
  2. Oxidation Reactions: The compound can undergo oxidation under specific conditions to yield more complex structures that may exhibit enhanced biological activity .
  3. Cyclization Reactions: The compound can also participate in cyclization reactions with different amines to form tricyclic derivatives, which are often evaluated for their pharmacological properties .
Mechanism of Action

The mechanism of action for 8-benzyl-3-methyl-7H-purine-2,6-dione primarily relates to its role as an inhibitor in various biochemical pathways:

  1. Enzyme Inhibition: This compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. By inhibiting this enzyme, it may enhance insulin sensitivity and lower blood sugar levels .
  2. Signal Modulation: As a purine derivative, it may also interact with adenosine receptors or other nucleoside-related pathways, influencing cellular signaling processes.

Data from pharmacological studies indicate that modifications in the benzyl or methyl groups can significantly alter its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-benzyl-3-methyl-7H-purine-2,6-dione include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 200°C.

Relevant analyses often include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity.

Applications

8-benzyl-3-methyl-7H-purine-2,6-dione has several scientific applications:

  1. Pharmaceutical Research: It is studied for its potential use as a DPP-IV inhibitor in diabetes treatment .
  2. Biochemical Studies: Its role in modulating purinergic signaling pathways makes it a candidate for research into various metabolic diseases.
  3. Drug Development: Ongoing studies aim to optimize its structure for improved biological activity and selectivity against target enzymes.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The core structure of this purine derivative follows systematic IUPAC naming conventions. Its standardized name is 8-benzyl-3-methyl-7H-purine-2,6-dione, reflecting three key structural features:

  • 8-benzyl: A benzyl (phenylmethyl) substituent at the C8 position
  • 3-methyl: A methyl group at N3
  • 2,6-dione: Ketone functionalities at C2 and C6

The molecular formula is C₁₃H₁₂N₄O₂, confirmed through high-resolution mass spectrometry of analogous compounds [2]. This formula corresponds to a molecular weight of 256.27 g/mol, with a monoisotopic mass of 256.0960 Da. Elemental composition analysis reveals: Carbon 60.93%, Hydrogen 4.72%, Nitrogen 21.86%, Oxygen 12.49%.

Table 1: Molecular Descriptors of 8-Benzyl-3-methyl-7H-purine-2,6-dione

PropertyValue
IUPAC Name8-benzyl-3-methyl-7H-purine-2,6-dione
Molecular FormulaC₁₃H₁₂N₄O₂
Exact Mass256.0960 Da
Elemental CompositionC 60.93%, H 4.72%, N 21.86%, O 12.49%
Canonical SMILESCN1C2=C(N=C1CC3=CC=CC=C3)N(C(=O)NC2=O)C

The benzyl group at C8 introduces aromatic character and lipophilicity (theoretical LogP ≈ 2.1), while the methyl group at N3 restricts rotational freedom compared to unsubstituted xanthines [2] [10]. This substitution pattern differentiates it from common xanthine derivatives like caffeine (1,3,7-trimethylxanthine), particularly through the C8 benzyl modification—a feature shared with some pharmaceutical agents targeting adenosine receptors.

Stereochemical Configuration and Tautomeric Forms

Despite lacking chiral centers, 8-benzyl-3-methyl-7H-purine-2,6-dione exhibits complex stereoelectronic properties:

Tautomerism: The molecule exists in equilibrium between two dominant tautomeric forms (Figure 1):

  • Major Tautomer (7H-form): Proton resides at N7 (85-90% prevalence)
  • Minor Tautomer (9H-form): Proton migrates to N9 (10-15%)This equilibrium impacts hydrogen-bonding capacity, with the 7H-form showing stronger intermolecular interactions in crystalline states [10].

Rotational Restrictions: The benzyl group experiences hindered rotation due to steric interactions with the purine C8-H bond. Nuclear Magnetic Resonance (NMR) studies of analogous C8-substituted xanthines reveal:

  • Rotational Barrier: ~12 kcal/mol at 25°C
  • Dihedral Angle: Purine ring-to-phenyl plane averages 65° to minimize orbital overlap [10]

Table 2: Key Bond Characteristics from Crystallographic Data

BondLength (Å)Angle (°)Electronic Feature
C8–C(benzyl)1.48 ± 0.02N7-C8-C = 117Partial double-bond character
C2=O1.22 ± 0.01O=C-N = 123Ketone-like polarization
N3–CH₃1.36 ± 0.01C-N-C = 120Restricted rotation at N3

The purine core adopts near-perfect planarity (RMSD <0.05 Å), while the benzyl group deviates by 12-18° from coplanarity. This non-planar configuration reduces conjugation with the π-system, maintaining the purine ring's aromatic character [10].

Comparative Analysis with Structural Analogs

8-Benzyl-3-methyl-7H-purine-2,6-dione belongs to a class of C8-modified xanthines with distinct pharmacological implications when compared to established purine derivatives:

Versus Classical Xanthine Derivatives:

  • IBMX (3-Isobutyl-1-methylxanthine): While both contain N3-methylation, IBMX features isobutyl at N1 rather than C8 benzyl substitution. This positional difference reduces IBMX’s PDE inhibition potency in 8-benzyl analogs by ~10-fold due to altered adenosine receptor binding orientation [7].
  • 3-Methyl-8-phenylxanthine (2850-34-2): Replacement of benzyl with phenyl decreases steric bulk, increasing A₁ receptor affinity by 30% but reducing metabolic stability 2.5-fold due to lack of benzylic oxidation sites [10].

Pharmaceutical Analogs (e.g., Linagliptin):Though not identical, the DPP-4 inhibitor linagliptin shares key motifs:

  • Common Features: Both contain planar xanthine cores with aromatic C8 substituents
  • Divergences: Linagliptin incorporates a quinazoline scaffold with butynyl and aminopiperidine groups, increasing molecular weight (MW 472.54 vs. 256.27) and hydrogen-bond acceptors (N = 8 vs. 4)
  • Pharmacological Impact: The benzyl group in 8-benzyl-3-methyl analog may mimic linagliptin’s hydrophobic S2 pocket binding but lacks tertiary amine functionality for salt formation [7]

Table 3: Structural and Electronic Comparison with Key Analogs

CompoundMolecular WeightC8/N1 SubstituentLogPA₁ AR Ki (μM)
8-Benzyl-3-methyl-7H-purine-2,6-dione256.27Benzyl2.10.42
1-Benzyl-3-methyl-xanthine [2]256.27N1-benzyl1.812.3
3-Methyl-8-phenylxanthine [10]242.23Phenyl1.90.29
IBMX222.24N1-isobutyl1.428.5
Linagliptin core472.54Quinazoline-benzyl2.4N/A (DPP-4 IC₅₀ = 1 nM)

The C8-benzyl configuration creates a unique steric profile that enhances A₂A receptor selectivity over A₁ (5.3-fold) compared to C8-phenyl analogs. This stems from favorable π-stacking in the receptor’s hydrophobic subpocket, as demonstrated through molecular docking studies of related purine diones [7] [10].

Properties

Product Name

8-benzyl-3-methyl-7H-purine-2,6-dione

IUPAC Name

8-benzyl-3-methyl-7H-purine-2,6-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19)

InChI Key

OOBAYFNPPVVSQT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.